Sodium tetrafluoroborate

Description

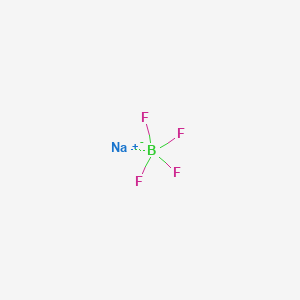

Structure

2D Structure

Propriétés

IUPAC Name |

sodium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF4.Na/c2-1(3,4)5;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJZTOFHXCFQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaBF4, BF4Na | |

| Record name | Sodium tetrafluoroborate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_tetrafluoroborate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021477 | |

| Record name | Sodium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] White solid; [EPA OHM/TADS] White or off-white lump or granules; [Alfa Aesar MSDS] | |

| Record name | Borate(1-), tetrafluoro-, sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium fluoborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13755-29-8 | |

| Record name | Sodium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13755-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium fluoborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013755298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tetrafluoroborate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Borate(1-), tetrafluoro-, sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM FLUOBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFC805A5WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Academic Overview of Sodium Tetrafluoroborate Research

Historical Trajectories and Milestones in Tetrafluoroborate (B81430) Chemistry Research

The journey of tetrafluoroborate chemistry is intrinsically linked to the broader history of fluorine chemistry. While the element fluorine was not isolated until the late 19th century, its compounds, including fluorspar (calcium fluoride), have been used for centuries. The early 19th century saw significant progress with the work of scientists like Ampère and Davy, who investigated "fluoric acid" and proposed the existence of the element fluorine. researchgate.net

The synthesis of tetrafluoroboric acid (HBF₄), the precursor to sodium tetrafluoroborate, marked a significant milestone. Early methods for preparing this compound involved neutralizing tetrafluoroboric acid with sodium carbonate or sodium hydroxide (B78521). nbinno.comwikipedia.org An alternative synthesis route involves the reaction of boric acid, hydrofluoric acid, and sodium carbonate. wikipedia.orgchemicalbook.com

Initially, the applications of this compound were centered on its role in fluxes for brazing and for the production of boron trifluoride. wikipedia.org The development of the Balz-Schiemann reaction, which utilizes tetrafluoroborate salts for the synthesis of aryl fluorides, further underscored the growing importance of these compounds in organic synthesis. While the Balz-Schiemann reaction itself is a landmark, the broader utility of tetrafluoroborates as fluoride (B91410) sources has been a subject of ongoing research. acs.org

Contemporary Significance of this compound in Advanced Chemical Sciences

In modern chemical sciences, this compound has emerged as a crucial compound with diverse applications, particularly in electrochemistry, materials science, and organic synthesis. nbinno.comontosight.ai Its stability and ability to act as a source of the tetrafluoroborate anion (BF₄⁻) are central to its contemporary significance. wikipedia.orgontosight.ai

In the field of electrochemistry , this compound is extensively used as a supporting electrolyte due to its high solubility and wide electrochemical window. ontosight.airsc.org It is a key component in the development of sodium-ion batteries, where it serves as an electrolytic salt in liquid electrolyte formulations. sigmaaldrich.com Research has shown that the addition of this compound to polymer gel electrolytes can significantly enhance ionic conductivity. rsc.orgrsc.org For instance, a polymer gel electrolyte with 25 wt% NaBF₄ exhibited an ionic conductivity of 5.67 × 10⁻⁴ S cm⁻¹, a substantial increase from 1.03 × 10⁻⁶ S cm⁻¹ without the salt. rsc.org

The compound is also instrumental in the synthesis of ionic liquids , which are valued as environmentally friendly solvents in various chemical processes. nbinno.comacs.org this compound is used in the production of ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate. nbinno.com The properties of this compound solutions in such ionic liquids have been studied to understand their conductivity and viscosity for potential applications. acs.org

In materials science , this compound is investigated for its potential in thermal energy storage. acs.orgresearchgate.net It undergoes a solid-solid phase transition at approximately 240 °C, which is associated with a high enthalpy change, making it a promising material for latent heat storage. acs.orgresearchgate.net Furthermore, it is used in plasma electrolytic oxidation processes to form protective coatings on magnesium alloys, enhancing their corrosion resistance. mdpi.com The incorporation of tetrafluoroborate ions from the electrolyte bath leads to the formation of magnesium tetrafluoroborate (Mg(BF₄)₂) in the inner layer of the coating, which improves its barrier properties. mdpi.com

In organic synthesis , this compound serves as a catalyst and a source of the weakly coordinating tetrafluoroborate anion. nbinno.com It is employed in the synthesis of various organic compounds, including bis(indolyl)methanes. nbinno.com The tetrafluoroborate anion's low nucleophilicity and basicity make it a suitable counterion in reactions where anion interference should be minimized. It has also been used in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, with aryldiazonium tetrafluoroborates serving as coupling partners. nih.govrsc.orgresearchgate.net

Interdisciplinary Research Landscape Involving this compound

The versatility of this compound has fostered a rich interdisciplinary research landscape, bridging chemistry, materials science, and engineering.

One prominent area of interdisciplinary focus is energy storage and conversion . Chemists are working on synthesizing and characterizing new electrolytes containing this compound for sodium-ion batteries, while materials scientists and engineers are focused on integrating these electrolytes into battery cells and evaluating their performance and stability. sigmaaldrich.comrsc.org The study of its thermal properties for energy storage also brings together materials chemists and thermal engineers to design and test new phase-change materials. acs.orgresearchgate.neted.ac.uknih.gov

Another significant interdisciplinary field is surface engineering and corrosion science . The use of this compound in plasma electrolytic oxidation to create corrosion-resistant coatings on light metals like magnesium is a prime example. mdpi.com This research involves electrochemists who study the coating formation process, materials scientists who characterize the structure and composition of the coatings, and corrosion engineers who evaluate their long-term performance in various environments. mdpi.com

The development of advanced catalytic systems also represents an interdisciplinary effort. Organic chemists design and synthesize new catalysts and reagents involving the tetrafluoroborate anion, while chemical engineers work on scaling up these catalytic processes for industrial applications. nbinno.comnih.govacs.orgresearchgate.net The use of this compound in the synthesis of ionic liquids is another area where organic chemistry and chemical engineering converge to develop greener and more efficient chemical processes. nbinno.comacs.orgresearchgate.netscispace.com

Furthermore, the application of radiolabeled tetrafluoroborate ([¹⁸F]TFB), synthesized from precursors like this compound, in medical imaging (Positron Emission Tomography - PET) highlights the intersection of chemistry, biology, and medicine. nih.govnih.gov This research involves the development of radiolabeling techniques and the evaluation of the tracer for imaging the sodium/iodide symporter, which is important in thyroid disease and gene therapy research. nih.govnih.gov

Interactive Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | NaBF₄ | nbinno.comwikipedia.org |

| Molar Mass | 109.794 g/mol | wikipedia.org |

| Appearance | White or colorless crystalline solid | nbinno.comvajiramandravi.com |

| Density | 2.47 g/cm³ | wikipedia.org |

| Melting Point | 384 °C (decomposes) | nbinno.comwikipedia.org |

| Solubility in Water | 108 g/100 mL | wikipedia.org |

Table 2: Research Applications and Findings for this compound

| Research Area | Application | Key Finding | Source(s) |

| Electrochemistry | Electrolyte for Sodium-ion Batteries | Addition of 25 wt% NaBF₄ to a polymer gel electrolyte increased ionic conductivity from 1.03 × 10⁻⁶ to 5.67 × 10⁻⁴ S cm⁻¹. | rsc.org |

| Materials Science | Thermal Energy Storage | Exhibits a solid-solid phase transition at ~240 °C with high enthalpy, suitable for latent heat storage. | acs.orgresearchgate.net |

| Materials Science | Corrosion Protection | Used in plasma electrolytic oxidation to form a corrosion-resistant coating on AZ91D magnesium alloy. | mdpi.com |

| Organic Synthesis | Catalyst | Acts as a catalyst in the synthesis of bis(indolyl)methanes. | nbinno.com |

| Organic Synthesis | Cross-Coupling Reactions | Used in Pd-catalyzed Suzuki cross-coupling reactions with N-vinylpyridinium tetrafluoroborate salts. | nih.gov |

Advanced Synthetic Methodologies for Sodium Tetrafluoroborate and Analogues

Elucidation of Reaction Mechanisms in Sodium Tetrafluoroborate (B81430) Synthesis

Mechanistic Studies of Aqueous and Non-Aqueous Synthesis Routes

The synthesis of sodium tetrafluoroborate can be achieved through both aqueous and non-aqueous routes, each with distinct mechanistic pathways.

Aqueous Synthesis: A common aqueous method involves the neutralization of tetrafluoroboric acid (HBF₄) with sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). wikipedia.org

With Sodium Hydroxide: NaOH + HBF₄ → NaBF₄ + H₂O wikipedia.org

With Sodium Carbonate: Na₂CO₃ + 2HBF₄ → 2NaBF₄ + H₂O + CO₂ wikipedia.org

Another aqueous route involves the reaction of boric acid (H₃BO₃), hydrofluoric acid (HF), and sodium carbonate. wikipedia.org The reaction is typically performed with vigorous shaking and cooling. thieme-connect.de

2H₃BO₃ + 8HF + Na₂CO₃ → 2NaBF₄ + 7H₂O + CO₂ wikipedia.org

In aqueous solutions, the tetrafluoroborate anion (BF₄⁻) can undergo hydrolysis, leading to the formation of hydroxyfluoroborates and ultimately boric acid and fluoride (B91410) ions. This equilibrium is influenced by temperature and pH. researchgate.net

Non-Aqueous Synthesis: Non-aqueous methods offer advantages in situations where the presence of water is undesirable. One such method involves the reaction of boron trifluoride (BF₃) with sodium fluoride (NaF) in a suitable non-aqueous solvent. The direct radiofluorination of boron trifluoride has been explored for the synthesis of ¹⁸F-labeled tetrafluoroborate, a PET imaging probe. nih.gov Non-aqueous conditions can also be employed to produce clean α-fluoro-α-arylcarboxylic acids using reagents like Selectfluor. organic-chemistry.org The use of ionic liquids as reaction media represents another significant area of non-aqueous synthesis, offering benefits such as reduced vapor pressure and enhanced reaction rates. iau.irresearchgate.net

Investigation of Side Reactions and Impurity Formation during Synthesis

During the synthesis of this compound, several side reactions can occur, leading to the formation of impurities that can affect the purity and performance of the final product.

A primary concern in aqueous synthesis is the hydrolysis of the tetrafluoroborate anion, which can lead to the formation of various hydroxyfluoroborate species and ultimately boric acid and fluoride. researchgate.net The presence of excess reactants or improper stoichiometric control can also result in unreacted starting materials remaining in the final product.

In the synthesis of ionic liquids involving this compound, such as [BMIM][BF₄] via a metathesis route, impurities can arise from the starting materials and the reaction byproducts. For instance, the reaction between 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]) and this compound produces sodium chloride (NaCl) as a byproduct, which needs to be effectively separated. imperial.ac.uk

The thermal decomposition of this compound at its melting point yields sodium fluoride and boron trifluoride, which can be a source of impurities if the synthesis is carried out at elevated temperatures. wikipedia.org

NaBF₄ → NaF + BF₃ wikipedia.org

Development of Green Chemistry Principles in NaBF4 Preparations

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production by minimizing waste, using safer solvents, and improving energy efficiency. acs.orgnih.govresearchgate.netnih.govrsc.orgnih.govsemanticscholar.org

Solvent-Free and Atom-Economical Synthetic Approaches for this compound

Solvent-Free Synthesis: Performing reactions without a solvent minimizes waste and can simplify product purification. This compound has been utilized as a catalyst in solvent-free electrophilic substitution reactions of indoles with aldehydes and ketones. researchgate.net This approach offers advantages such as high yields, mild reaction conditions, and simple work-up procedures. researchgate.net Mechanosynthesis, or ball milling, is another solvent-free technique that can be applied to produce various materials. nih.gov

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. acs.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orgnih.gov The synthesis of this compound from tetrafluoroboric acid and sodium hydroxide exhibits excellent atom economy as the only byproduct is water. wikipedia.org In contrast, syntheses involving multiple reactants and producing various byproducts have lower atom economy.

Catalyst Development for Enhanced Efficiency in NaBF4 Production

The development of efficient catalysts is crucial for enhancing the rate and selectivity of chemical reactions, including those involving this compound. While this compound itself often acts as a catalyst, research into catalysts for its own production is also relevant. researchgate.netresearchgate.net

For instance, in the context of hydrogen production from sodium borohydride (B1222165) (a related boron compound), various catalysts, including cobalt-based materials, have been developed to improve efficiency. mdpi.commdpi.com The principles of catalyst development in related fields can inform strategies for optimizing this compound synthesis. The use of catalytic reagents is considered a core principle of green chemistry as they are generally more selective and efficient than stoichiometric reagents. nih.gov

Research into High-Purity this compound Synthesis for Specialized Applications

High-purity this compound is essential for many specialized applications, including its use in electrolytes for batteries, as a catalyst in sensitive organic reactions, and in the synthesis of high-purity ionic liquids. nbinno.comrsc.orgdataintelo.com

One notable application is in the synthesis of ¹⁸F-labeled tetrafluoroborate ([¹⁸F]TFB) for positron emission tomography (PET) imaging. nih.gov This application demands high radiochemical purity and specific activity. nih.govnih.gov Research has focused on developing automated and reliable radiosynthesis procedures to achieve these high standards. nih.gov For example, an improved method utilizes a boron trifluoride-methanol complex as a precursor and employs solid-phase extraction cartridges for purification, resulting in radiochemical purities exceeding 98%. nih.gov

In the field of sodium-ion batteries, high-purity this compound is used in the synthesis of advanced electrolyte materials like sodium (oxalate) difluoro borate (B1201080) (NaODFB). rsc.org The synthesis of these materials often requires stringent control over reaction conditions to avoid the formation of undesirable byproducts. rsc.org

The purification of this compound for these applications can involve techniques such as recrystallization from water to obtain large, single crystals, followed by drying under vacuum. chemicalbook.com For specific applications, further purification steps might be necessary to remove trace impurities that could interfere with the desired process.

Purification Methodologies and Trace Impurity Analysis Research

The production of high-purity this compound is critical for its applications, particularly in areas like electrolytes for non-aqueous batteries where impurities can significantly degrade performance. Research has focused on various methodologies to remove residual reactants, byproducts, and hydrolysis products.

A primary concern during the synthesis and storage of this compound is its hydrolysis in the presence of water, which leads to the formation of boric acid and partially hydrolyzed species such as [BFn(OH)4−n]− (where n is 1-3). google.com These impurities are known to lower the breakdown voltage and reduce the long-term cycle stability of electrochemical devices like electric double-layer capacitors. google.com

Several purification strategies have been developed to address these contaminants. One method involves the addition of an excess amount of hydrofluoric acid to the impure this compound. The hydrofluoric acid reacts with boric acid and other hydrolysis products to regenerate tetrafluoroboric acid (HBF4). Subsequently, the excess hydrofluoric acid and the newly formed HBF4 can be removed by distillation, for instance, by heating between 130-200°C. google.com Other established purification techniques include recrystallization and the esterification of boric acid with alcohols, followed by distillation to remove the resulting borate esters. google.com For specific applications, purification can also be achieved through anion exchange processes or by using an alumina (B75360) column. nih.govnih.gov

The detection and quantification of trace impurities are equally important. Ion chromatography is a validated method for determining trace levels of halide impurities (F⁻, Cl⁻, Br⁻) and other anions in tetrafluoroborate salts. researchgate.net For metallic contaminants, methods such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are employed, though they typically require sample digestion in concentrated acids. nih.gov Newer research explores the use of functionalized quartz nanopipettes as sensors for the direct detection of trace metal ions in aprotic solvents, offering a potential alternative for in-line or batch monitoring. nih.gov The purity of the final product can be assessed using techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). nih.gov

| Purification Method | Target Impurities | Description | References |

| Reaction with Hydrofluoric Acid | Boric acid, Hydrolysis products ([BFn(OH)4−n]−) | Excess HF is added to convert impurities into HBF4, which is then removed by distillation. | google.com |

| Recrystallization | General impurities | The compound is dissolved in a suitable solvent and then crystallized to leave impurities in the mother liquor. | google.com |

| Esterification and Distillation | Boric acid | Boric acid is reacted with an alcohol to form a volatile borate ester, which is then removed by distillation. | google.com |

| Column Chromatography | General impurities | An alumina column can be used to separate the desired compound from impurities. | nih.gov |

| Anion Exchange | Anionic impurities | The tetrafluoroborate salt is prepared from a precursor salt (e.g., bromide) via anion exchange, followed by washing to remove residual inorganic salts. | nih.gov |

Crystallization Kinetics and Polymorphism Studies of this compound

The solid-state properties of this compound, including its crystalline structure and phase transitions, are crucial for its application in various fields, such as thermal energy storage.

Recent in-depth studies using in-situ synchrotron powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) have elucidated the polymorphism of this compound. hw.ac.ukst-andrews.ac.ukbham.ac.uk At room temperature (RT), this compound exists in an orthorhombic crystal system with the space group Cmcm. bham.ac.uk Upon heating, it undergoes a reversible solid-solid phase transition to a high-temperature (HT) disordered phase. hw.ac.ukst-andrews.ac.uk This transition occurs at approximately 246°C. hw.ac.uk The high-temperature phase has been identified as hexagonal, belonging to the space group P63/mmc. hw.ac.ukst-andrews.ac.uk This structural change is associated with a significant latent heat, making it of interest for thermal energy storage applications. The material demonstrates good thermal and structural stability over multiple heating and cooling cycles. hw.ac.ukst-andrews.ac.uk

| Parameter | Room-Temperature (RT) Phase | High-Temperature (HT) Phase (at 250°C) | References |

| Crystal System | Orthorhombic | Hexagonal | hw.ac.ukbham.ac.uk |

| Space Group | Cmcm | P63/mmc | hw.ac.ukbham.ac.uk |

| Lattice Parameters | a = 6.83 Å, b = 6.26 Å, c = 6.79 Å (approx.) | a = 4.98936(2) Å, c = 7.73464(4) Å | hw.ac.uk |

| Z (Formula units per cell) | 4 | 2 | hw.ac.uk |

| Coordination | Na+ ion is coordinated by 8 F- ions. | N/A | hw.ac.uk |

Research into the crystallization kinetics of this compound has involved determining nucleation temperatures from saturated solutions. yok.gov.tr In one study, by cooling saturated solutions at various rates (from 3 to 10 °C/h), the metastable region width was determined, providing fundamental data on the kinetics of its crystallization from solution. yok.gov.tr

Thermal analysis provides further insight into the phase transition kinetics. DSC measurements show a clear endothermic peak on heating and an exothermic peak on cooling, corresponding to the phase change.

| Thermal Analysis Parameter | Value (Heating) | Value (Cooling) | References |

| Phase Transition Temperature | 246(2) °C | 220(3) °C | hw.ac.uk |

| Enthalpy of Transition (ΔH) | 62-64 J/g | 72-78 J/g | hw.ac.uk |

The difference in transition temperature between heating and cooling (hysteresis) is a key kinetic aspect of this reversible phase change. hw.ac.uk Furthermore, studies on the thermal conductivity show values of 0.8–1.0 W m⁻¹ K⁻¹ at room temperature, which decrease up to the transition temperature before rising slightly. hw.ac.ukst-andrews.ac.uk

Advanced Spectroscopic and Diffraction Studies of Sodium Tetrafluoroborate Systems

Vibrational Spectroscopy Investigations of Tetrafluoroborate (B81430) Anion Dynamics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the interactions and dynamics of the tetrafluoroborate anion (BF₄⁻) in different environments.

Infrared and Raman Spectroscopic Analysis of Anion Solvation and Ion Pairing in Solutions

In solution, the vibrational modes of the BF₄⁻ anion are sensitive to its immediate surroundings, providing detailed information about solvation shells and the formation of ion pairs with cations like Na⁺. Studies using ultrafast 2D IR vibrational echo spectroscopy on concentrated aqueous solutions of NaBF₄ have directly observed the exchange of hydrogen bonds between water molecules and the BF₄⁻ anion. pnas.orgpnas.org In a 5.5 M solution of NaBF₄ in a mixture of H₂O and D₂O, the OD hydroxyl stretch spectrum shows two distinct bands: a broad band corresponding to hydroxyl groups hydrogen-bonded to other water molecules and a resolved, blue-shifted band for hydroxyls bonded to the BF₄⁻ anion. pnas.org The growth of off-diagonal peaks in the 2D IR spectrum on a picosecond timescale allows for the direct measurement of the chemical exchange time between these two states, which was determined to be 7 ± 1 picoseconds. pnas.org This demonstrates the dynamic nature of the anion-water hydrogen bond network. acs.org

Raman and FTIR spectroscopic studies on solutions of tetrafluoroborate salts in various solvents, such as acetonitrile (B52724) and tetrahydrofuran, further elucidate the nature of ion-ion and ion-solvent interactions. acs.orgresearchgate.net In acetonitrile, for instance, the vibrational modes of the solvent molecules are perturbed upon the dissolution of lithium tetrafluoroborate (LiBF₄), indicating the formation of a solvation shell around the Li⁺ cation. acs.org Concurrently, changes in the ν₁ mode of the BF₄⁻ anion signal the presence of different species in equilibrium: free ions, contact ion pairs (CIP), and solvent-separated ion pairs (SSIP). acs.org For LiBF₄ in acetonitrile, bands at 763 cm⁻¹, 771 cm⁻¹, and 780 cm⁻¹ have been assigned to free BF₄⁻, contact ion pairs, and dimers, respectively. acs.org Similarly, in non-aqueous electrolytes, the symmetry of the PF₆⁻ anion, which is analogous to BF₄⁻, is broken upon ion pairing, making the otherwise Raman-active ν₁ mode become IR-active. acs.org This phenomenon is a clear spectroscopic marker for the formation of contact ion pairs.

Vibrational Frequencies of Tetrafluoroborate Species in Solution

| Species | Solvent | Technique | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| Free BF₄⁻ | Acetonitrile | Raman | ν₁ | 763 | acs.org |

| Contact Ion Pair (Li⁺BF₄⁻) | Acetonitrile | Raman | ν₁ | 771 | acs.org |

| Dimer ((Li⁺BF₄⁻)₂) | Acetonitrile | Raman | ν₁ | 780 | acs.org |

| Hydroxyl bound to BF₄⁻ | H₂O/D₂O | 2D IR | OD Stretch | Blue-shifted from water | pnas.org |

Temperature and Pressure Dependent Vibrational Studies of NaBF₄ Solid Phases

The vibrational properties of solid NaBF₄ are highly dependent on temperature, reflecting structural phase transitions. At ambient temperature, NaBF₄ possesses an orthorhombic crystal structure (space group Cmcm). acs.org Upon heating, it undergoes a phase transition to a high-temperature disordered hexagonal phase (space group P6₃/mmc) at approximately 246°C (519 K). acs.orgresearchgate.net This transition involves significant reorientational motion of the BF₄⁻ anions.

Temperature-dependent Raman spectroscopy studies on similar alkali metal tetrafluoroborates, like KBF₄, show that while there are no abrupt changes in Raman frequencies across the phase transition, subtle changes in bandwidth and position can be correlated with the increased orientational disorder of the BF₄⁻ tetrahedra in the high-temperature phase. researchgate.net In studies of NaBH₄–NaBF₄ mixtures, Fourier-transform infrared (FT-IR) spectroscopy, combined with other techniques, revealed that the transformation from the orthorhombic to the hexagonal polymorph of NaBF₄ occurs at around 221°C. unige.ch These vibrational studies are crucial for understanding the dynamic disorder and the mechanisms of phase transitions in solid ionic compounds.

Nuclear Magnetic Resonance (NMR) Research on Boron and Fluorine Environments in NaBF₄

NMR spectroscopy, specifically focusing on the ¹¹B and ¹⁹F nuclei, provides an atomic-level probe into the structure and local environment within NaBF₄-containing materials.

Solid-State ¹¹B and ¹⁹F NMR for Structural Elucidation of NaBF₄-Containing Materials

Solid-state NMR is a powerful technique for characterizing the local environments of boron and fluorine in crystalline and amorphous materials. For pure, crystalline NaBF₄, ¹⁹F magic-angle spinning (MAS) NMR spectra show a characteristic chemical shift at approximately -159.2 ppm. unige.ch The ¹¹B MAS NMR spectrum of NaBF₄ exhibits a centerband with a full width at half maximum (FWHM) of 3.1 ppm, indicative of a single, well-defined boron environment within the crystal lattice. unige.ch

These characteristic signals are instrumental in identifying NaBF₄ in composite materials and tracking its chemical transformations. For example, in studies of the NaBH₄–NaBF₄ system, solid-state NMR was used to follow a hydrogen-fluorine exchange reaction. unige.ch Upon heating, new ¹⁹F and ¹¹B signals appeared, corresponding to the formation of species like NaF (¹⁹F shift at -222.8 ppm) and closo-boranes such as Na₂B₁₂H₁₂ (¹¹B shift at -15.5 ppm), while the intensity of the NaBF₄ signals decreased. unige.ch This demonstrates the utility of solid-state NMR in elucidating reaction mechanisms and identifying products in solid-state chemistry. researchgate.net

Solid-State NMR Chemical Shifts for NaBF₄ and Related Compounds

| Compound | Nucleus | Chemical Shift (δ) / ppm | Reference |

| Sodium tetrafluoroborate (NaBF₄) | ¹⁹F | -159.2 | unige.ch |

| This compound (NaBF₄) | ¹¹B | ~1.0 | rsc.org |

| Sodium fluoride (B91410) (NaF) | ¹⁹F | -222.8 | unige.ch |

| Dodecaborate (as Na₂B₁₂H₁₂) | ¹¹B | -15.5 | unige.ch |

Solution-State NMR for Ligand Exchange and Chemical Shift Perturbations in NaBF₄ Systems

In solution, the chemical shifts of ¹⁹F and ¹¹B nuclei are sensitive to changes in the solvent, temperature, and the presence of other chemical species, providing insights into ion-solvent interactions and chemical exchange processes. NaBF₄ is sometimes considered as an internal reference standard for ¹⁹F NMR due to its sharp signal. nih.govacs.org However, studies have shown that its ¹⁹F chemical shift is sensitive to the solution's pH, particularly above pH 6, and can be perturbed by the presence of other compounds in screening mixtures. nih.govresearchgate.net This sensitivity, while a drawback for a reference standard, highlights how ¹⁹F NMR can probe the subtle changes in the anion's electronic environment caused by interactions in solution.

Variations in the ¹⁹F chemical shift can indicate binding events or changes in the solvation shell. acs.org While rapid chemical exchange between different environments (e.g., free ion vs. ion pair) in solution often leads to a single, time-averaged NMR signal, the position of this signal provides information about the equilibrium between the different species present. oup.com These chemical shift perturbations are therefore valuable for studying ligand exchange dynamics and the strength of ion pairing in various NaBF₄ electrolyte systems.

X-ray and Neutron Diffraction Studies of Crystalline and Amorphous NaBF₄ Phases

X-ray and neutron diffraction are the definitive methods for determining the crystal structure of solid materials. mpg.demdpi.com These techniques have been applied to NaBF₄ to characterize its different crystalline phases and to observe structural changes as a function of temperature.

At room temperature, synchrotron powder X-ray diffraction (PXRD) confirms that NaBF₄ adopts an orthorhombic structure with space group Cmcm. acs.orgresearchgate.net In this phase, the Na⁺ ion is coordinated by eight fluoride ions. acs.org In-situ heating PXRD experiments have precisely characterized the phase transition to a high-temperature hexagonal phase (P6₃/mmc) at around 240-246°C. acs.orgresearchgate.net Rietveld refinement of the high-temperature diffraction data allowed for a full structural solution of this phase, revealing that the BF₄⁻ tetrahedra are orientationally disordered. researchgate.net Interestingly, upon heating into the high-temperature phase, the crystal lattice contracts slightly in the a-b plane but expands along the c-axis. acs.orgresearchgate.net

Diffraction techniques are also crucial for identifying NaBF₄ and its reaction products in mixtures. For instance, in studies of NaBH₄-NaBF₄ composites, SR-PXD was used to observe the disappearance of the NaBF₄ diffraction peaks and the emergence of peaks corresponding to NaF as the material was heated, confirming the decomposition of the tetrafluoroborate. unige.ch While crystalline phases are readily studied, diffraction can also provide information on amorphous materials. The decomposition of NaBF₄-containing mixtures can lead to X-ray amorphous products, which are identified by the absence of sharp Bragg peaks and the presence of broad, diffuse scattering features in the diffractogram. unige.ch

Neutron diffraction offers a complementary view, being particularly sensitive to the positions of light elements. stfc.ac.uk While X-rays interact with the electron cloud, neutrons interact with the nucleus, making neutron diffraction an ideal tool for accurately locating atoms like boron and fluorine and for studying the details of the disordered arrangement of the BF₄⁻ anions in the high-temperature phase. stfc.ac.ukresearchgate.net

Crystallographic Data for this compound (NaBF₄) Phases

| Phase | Temperature (°C) | Crystal System | Space Group | Lattice Parameters (Å) | Unit Cell Volume (ų) | Reference |

| Room Temperature | Ambient | Orthorhombic | Cmcm | a = 6.837, b = 6.265, c = 6.786 | 290.8 | acs.org |

| High Temperature | 250 | Hexagonal | P6₃/mmc | a = 4.98936, c = 7.73464 | 166.748 | researchgate.net |

Chemical Reactivity and Mechanistic Investigations Involving Sodium Tetrafluoroborate

Role of the Tetrafluoroborate (B81430) Anion as a Non-Coordinating Counterion in Reaction Chemistry

The concept of a "non-coordinating" or, more accurately, "weakly coordinating" anion is central to understanding the chemistry of sodium tetrafluoroborate. wikipedia.orgchemeurope.com Such anions interact only weakly with cationic centers, allowing the cation to exhibit its intrinsic reactivity. The tetrafluoroborate anion is less nucleophilic and basic than many other counterions like halides or nitrates. wikipedia.org This makes it a frequent choice for preparing and stabilizing highly reactive cationic reagents and catalysts. wikipedia.orgwikipedia.org

The primary influence of the tetrafluoroborate anion is its ability to stabilize electron-deficient, cationic species without forming a strong covalent bond. wikipedia.org This is crucial in many reactions that proceed through cationic intermediates, such as cationic polymerizations. sfu.camit.edu In these processes, a stable, non-nucleophilic counterion like BF₄⁻ is required to prevent premature termination of the growing polymer chain by recombination with the anion. mit.edu

However, the tetrafluoroborate anion is not entirely "innocent." wikipedia.org It is known to coordinate with highly electrophilic metal centers, such as those containing Zr(IV), where it can act as a fluoride (B91410) donor. wikipedia.orgchemeurope.com In some organometallic complexes, a fluorine atom from the BF₄⁻ anion can even act as a bridging ligand between the boron and the metal center. wikipedia.org The stability of cationic species in the presence of tetrafluoroborate can also be influenced by the solvent. For instance, in the electrochemical oxidation of cymantrene, the resulting 17-electron cation shows different levels of stability in tetrafluoroborate-based ionic liquids, indicating a marked interaction with the BF₄⁻ anion. nih.gov This interaction is a key factor in determining the subsequent reaction pathways available to the cation.

The behavior of this compound in solution is heavily dependent on the solvent system, which governs the equilibrium between dissociated ions and associated ion pairs. NaBF₄ is readily soluble in water but less so in many organic solvents. chemicalbook.comwikipedia.org This difference in solubility directly impacts its dissociation.

In aqueous solutions, studies using ¹⁹F NMR have shown that the boron-fluorine coupling constant (J¹¹B-¹⁹F) varies significantly with the concentration of NaBF₄ and the presence of other salts like LiNO₃ and NaNO₃. cdnsciencepub.comresearchgate.net This variation has been interpreted as evidence for an equilibrium between the free tetrafluoroborate anion and ion pairs associated with the sodium cation (Na⁺). cdnsciencepub.comresearchgate.net Even in water, where the dielectric constant is high, NaBF₄ is thought to exist in the form of solvent-separated ion pairs. researchgate.net

In organic solvents with lower dielectric constants, the formation of more tightly bound ion pairs is more pronounced. researchgate.net This association is critical in applications like electrochemistry, where the poor solubility and dissociation of sodium salts in aprotic organic solvents can be a major problem. Research has shown that the addition of poly(ethylene glycol) can enhance the solubility and dissociation of NaBF₄ in these solvents, facilitating electrochemical reactions. jst.go.jp

Solubility of this compound in Water

| Temperature (°C) | Solubility (g/100 mL) | Reference |

|---|---|---|

| 20 | 97 | carlroth.com |

| 25 | 108 | wikipedia.org |

This compound in Catalysis Research and Reaction Promotion

This compound and other tetrafluoroborate salts are integral to various catalytic systems, acting either as catalysts themselves or as crucial components that modulate the activity of a primary catalyst.

While strong Lewis acids like aluminum chloride are more traditional catalysts for Friedel-Crafts reactions, tetrafluoroborate salts can also participate in or promote these transformations. gla.ac.ukacs.org Ferrocenium (B1229745) tetrafluoroborate, for example, has been shown to be an efficient Lewis acid catalyst for the aminolysis of epoxides. researchgate.net The role of the tetrafluoroborate anion is to stabilize the catalytically active cationic species.

In Diels-Alder reactions, which involve the formation of a cyclohexene (B86901) ring from a diene and a dienophile, Lewis acid catalysis lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction. mdpi.comwikipedia.org Tetrafluoroborate salts are often used to generate the cationic catalysts for these reactions. For example, organic photoredox catalysts like triphenylpyrylium tetrafluoroborate can catalyze Diels-Alder reactions under visible light. nih.gov Similarly, the cation-radical Diels-Alder reaction, which joins two electron-rich components, can be initiated by the one-electron oxidation of a dienophile, a process often facilitated by a catalyst used as its tetrafluoroborate salt. nih.gov

Representative Lewis Acid-Catalyzed Reactions Involving a Tetrafluoroborate Salt

| Reaction Type | Catalyst System | Role of Tetrafluoroborate | Reference |

|---|---|---|---|

| Friedel-Crafts Alkylation | Ni(ClO₄)₂·6H₂O/bipyridine | While not NaBF₄, demonstrates the principle of using metal salts as Lewis acids in Friedel-Crafts type reactions. Related tetrafluoroborate complexes are also used. | nih.gov |

| Diels-Alder Cycloaddition | Triphenylpyrylium tetrafluoroborate | Acts as a photoredox catalyst where BF₄⁻ is the counterion. | nih.gov |

| Cation-Radical Diels-Alder | Triaryloxopyrylium tetrafluoroborate | Serves as the counterion for the cationic catalyst that initiates the reaction. | nih.gov |

In organometallic catalysis, the counterion can have a profound effect on the catalyst's activity, selectivity, and stability. The weakly coordinating nature of the tetrafluoroborate anion is often exploited to create a vacant coordination site on the metal center, which is essential for catalytic activity. wikipedia.orgchemeurope.com

A significant finding is the concept of "counterion activation," where the tetrafluoroborate anion is not merely a spectator. acs.orged.ac.uk In the hydroboration of alkenes catalyzed by iron and cobalt complexes, the dissociation of the BF₄⁻ counterion generates a free fluoride ion. This fluoride then reacts with the hydroboration agent (pinacol borane), which in turn activates the metal precatalyst. acs.orged.ac.uk In contrast, catalysts with anions that cannot generate fluoride, such as tetraphenylborate (B1193919) or hexafluorophosphate, show no activity. ed.ac.uk

The degree of ion pairing between the cationic metal center and the tetrafluoroborate anion also influences catalytic outcomes. In gold(I)-catalyzed reactions, diffusion NMR studies have shown that the extent of ion pairing versus free ions in solution depends on the counterion. nih.gov For gold complexes with a BF₄⁻ counterion, a higher proportion of free ions was observed compared to those with triflate anions. This equilibrium between the ion pair and free ions can directly impact the reaction rate and mechanism. nih.gov Similarly, in nickel-catalyzed reactions, exchanging a chloride anion for a tetrafluoroborate anion alters the structure and catalytic activity of the complex. rsc.org

Electrochemical and Photochemical Reactivity of this compound

This compound is also utilized in reactions driven by electricity or light, where it can act as an electrolyte, a reactant precursor, or an agent that influences the reaction environment.

Its use as a supporting electrolyte is common in electrochemical synthesis. cymitquimica.com The addition of NaBF₄ enhances the ionic conductivity of polymer gel electrolytes, making them suitable for applications in sodium-ion batteries. rsc.org The salt decreases the crystallinity of the polymer matrix, which lowers the energy barrier for ion transport. rsc.org In organic electrosynthesis, NaBF₄ can be used as the electrolyte to facilitate anodic oxidation reactions, with its solubility in aprotic solvents enhanced by additives like poly(ethylene glycol). jst.go.jp In the field of materials science, NaBF₄ is used in electrolytes for plasma electrolytic oxidation (PEO), a process for forming protective ceramic coatings on metals like magnesium alloys. Its presence in the electrolyte bath leads to the formation of thicker, more corrosion-resistant coatings. mdpi.comresearchgate.net

In photochemistry, tetrafluoroborate salts, particularly aryl diazonium tetrafluoroborates, are well-known precursors in the Balz-Schiemann reaction for synthesizing aryl fluorides. wikipedia.orgnih.gov In this reaction, the diazonium salt is decomposed, often photochemically, to generate a highly reactive aryl cation, with the BF₄⁻ anion serving as the fluoride source. nih.govresearchgate.net Using ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate as the solvent can increase the yield of these photochemical reactions. nih.gov Other photochemical processes also utilize tetrafluoroborate salts; for instance, N-isoquinolinium tetrafluoroborates can undergo photochemical rearrangements to achieve C-H alkylation. rsc.org

Electrochemical Stability Window Research of NaBF₄ in Electrolytes

The electrochemical stability window (ESW) is a critical parameter for electrolytes, defining the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. This compound is frequently used as a salt in electrolytes for sodium-ion batteries due to its influence on the ESW.

Research has shown that the choice of solvent significantly impacts the ESW of NaBF₄-based electrolytes. For instance, novel ionic liquid (IL) electrolytes prepared by mixing 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (EMIBF₄) with NaBF₄ exhibit a wide electrochemical window of approximately 4 volts (from 1V to 5V). nih.gov This wide window is advantageous for high-voltage sodium-ion batteries.

In ether-based solvents, such as tetraethylene glycol dimethyl ether (TEGDME), NaBF₄-containing electrolytes also demonstrate a notable ESW. researchgate.net A study comparing different sodium salts in diglyme (B29089) (G2) and a hybrid solvent of diglyme and tetraglyme (B29129) (G4) found that a 1.0 M NaBF₄-G2/G4 electrolyte possesses high electrochemical stability up to 4.6 V. oup.com This stability is crucial for enabling the use of high-voltage cathode materials in sodium-ion batteries. mdpi.com

The concentration of NaBF₄ can also affect the electrochemical performance. For example, a 0.1 M NaBF₄ in an ionic liquid electrolyte not only has a wide ESW but also shows excellent ionic conductivity. nih.gov The table below summarizes the electrochemical stability windows of NaBF₄ in different electrolyte systems.

| Electrolyte System | Electrochemical Stability Window (V) | Reference |

| 0.1 M NaBF₄ in EMIBF₄ | ~4.0 (1-5 V) | nih.gov |

| 1.0 M NaBF₄ in TEGDME | Not explicitly stated, but stable for Na | |

| 1.0 M NaBF₄ in G2/G4 | up to 4.6 V | oup.com |

| PVDF-HFP-based GPE with NaBF₄ | 3.6 V | mdpi.com |

This table is interactive. Users can sort and filter the data as needed.

Photoinduced Electron Transfer and Radical Chemistry in the Presence of Tetrafluoroborate

The tetrafluoroborate anion plays a crucial role in mechanistic studies of photoinduced electron transfer (PET) and radical chemistry. Due to its nature as a weakly coordinating anion, it often serves as the counter-ion for cationic photosensitizers and reactive intermediates without directly participating in the primary photochemical steps. wikipedia.orgchemeurope.com This allows for the unambiguous study of the electron transfer processes themselves.

In many studies, salts like 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate are employed as electron-accepting sensitizers. oup.comkoreascience.krresearchgate.net Upon photoexcitation, the sensitizer (B1316253) can accept an electron from a donor molecule, generating a radical cation of the donor and the reduced form of the sensitizer. The tetrafluoroborate anion remains as a spectator ion, maintaining charge neutrality in the system. For example, laser flash photolysis of di(4-methoxyphenyl)ethanal in the presence of 2,4,6-triphenylpyrylium tetrafluoroborate leads to the formation of the aldehyde's cation radical. oup.com Similarly, the photocatalytic electron transfer reactions of aryl benzyl (B1604629) sulfides using this sensitizer result in the oxidation of the sulfide. koreascience.kr

The tetrafluoroborate anion is also used in the preparation and isolation of stable cation radical salts. For instance, nitrosonium tetrafluoroborate has been used to prepare and isolate cation radical tetrafluoroborates. acs.org The inertness of the BF₄⁻ anion helps to stabilize the highly reactive cation radical species. chemeurope.com

Furthermore, understanding the dynamics of PET is crucial. In studies of Cu(I)-responsive fluorescent probes, detailed photophysical investigations are performed to understand the PET switching mechanism. nih.gov The tetrafluoroborate salt of a pyrazoline derivative was used in these studies, where transient absorption spectra were recorded to observe the charge-separated radical ion pair formed through the PET reaction. nih.gov The free energy change (ΔGet) for the electron transfer process is often calculated using the Rehm-Weller equation to confirm the feasibility of the PET from a donor to an acceptor. researchgate.net

Advanced Materials Research Incorporating Sodium Tetrafluoroborate

Sodium Tetrafluoroborate (B81430) in Electrolyte Development for Energy Storage Devices

The electrolyte is a critical component of any electrochemical energy storage device, dictating its performance, safety, and lifespan. Sodium tetrafluoroborate is extensively investigated as a key salt in electrolytes for sodium-ion batteries, supercapacitors, and redox flow batteries due to its good ionic conductivity, thermal stability, and electrochemical compatibility.

Sodium-ion batteries (SIBs) are a promising alternative to lithium-ion batteries, owing to the natural abundance and low cost of sodium. The development of effective electrolytes is paramount for their commercial viability. Research has shown that NaBF₄-based electrolytes can significantly enhance the performance of SIBs.

In ether-based electrolytes, NaBF₄ has demonstrated considerable advantages. For instance, a 1 M solution of NaBF₄ in tetraglyme (B29129) (TEGDME) serves as a non-flammable electrolyte that improves the performance of hard carbon anodes. df-chemicals.com Studies comparing this ether-based system with conventional carbonate-based electrolytes (e.g., 1 M NaClO₄ in EC:PC) have revealed superior performance for the NaBF₄-tetraglyme system, including higher first-cycle coulombic efficiency and better thermal stability. df-chemicals.comwikipedia.org The solid electrolyte interphase (SEI) formed on the anode using the NaBF₄ in tetraglyme electrolyte is less resistive and more stable than that formed with carbonate electrolytes. wikipedia.org

Even in trace amounts, NaBF₄ can have a profound impact. In one study, the addition of just 0.03 m NaBF₄ to an ultralow-concentration ether electrolyte weakened the coordination between sodium ions and the solvent molecules. This allowed more of the primary salt's anions (PF₆⁻) to participate in the solvation sheath, leading to a more stable cathode electrolyte interphase (CEI) and dramatically improving cycling stability. A cell with this modified electrolyte retained 94.2% of its capacity after 1000 cycles at a 1 C rate. mun.ca

However, the choice of solvent and co-salts remains critical. In some nonflammable phosphate- and ether-based solvent mixtures, electrolytes with NaBF₄ showed higher viscosity and lower ionic conductivities compared to those based on NaPF₆, which was attributed to poorer salt dissociation of NaBF₄ in those specific systems. researchgate.net

Table 1: Performance Comparison of NaBF₄ in Different Sodium-Ion Battery Electrolytes

| Electrolyte Composition | Anode/Cathode Material | Key Research Finding | Reference |

| 1 M NaBF₄ in Tetraglyme | Hard Carbon (HC) Anode | Works as a better electrolyte than carbonate-based ones for HC anodes; offers non-flammable properties and improved thermal stability. | df-chemicals.com |

| 1 M NaBF₄ in Tetraglyme | Na₂Ti₃O₇/C Anode | Achieved a much higher first cycle Coulombic efficiency (73%) compared to 1 M NaClO₄ in EC/PC (33%); formed a more stable and less resistive SEI. | wikipedia.org |

| 0.05 m NaPF₆ + 0.03 m NaBF₄ in Diglyme (B29089) (G2) | Na₃(VOPO₄)₂F (NVOPF) Cathode | Enabled 94.2% capacity retention over 1000 cycles by forming a more stable cathode electrolyte interphase (CEI). | mun.ca |

| 1 M NaBF₄ in Diglyme (G2)/Triethyl Phosphate (TEP) | Hard Carbon (HC) Anode | Exhibited lower ionic conductivity compared to NaPF₆-based electrolytes in the same solvent, suggesting higher ion-pairing. | researchgate.net |

Beyond batteries, NaBF₄ is a key component in the electrolytes for other energy storage technologies like supercapacitors and redox flow batteries.

In the field of quasi-solid-state supercapacitors, gel polymer electrolytes (GPEs) containing NaBF₄ have shown remarkable improvements in performance. A study on GPEs synthesized with P(VdF-HFP) polymer, an ionic liquid (EMIMBF₄), and a plasticizer (succinonitrile) demonstrated a significant enhancement in conductivity upon the addition of NaBF₄. thieme-connect.de The DC conductivity at 30°C surged from 0.17 mS cm⁻¹ for the salt-free GPE to 8.72 mS cm⁻¹ for the GPE containing NaBF₄. thieme-connect.de This superior conductivity translated directly to better device performance: a symmetric supercapacitor using the NaBF₄-doped GPE exhibited a specific capacitance of ~257.0 F g⁻¹ and an energy density of ~9.0 Wh kg⁻¹, substantially higher than the ~135.0 F g⁻¹ and ~4.5 Wh kg⁻¹ for the device without the sodium salt. thieme-connect.de

For redox flow batteries, which store energy in external electrolyte tanks, NaBF₄ is considered a potential supporting electrolyte salt. mpg.de These batteries require electrolytes with high solubility and chemical stability to facilitate mass transport and achieve high energy densities. mpg.de The tetrafluoroborate anion is often used in the synthesis of ionic liquids that can serve as electrolytes in these systems. wikipedia.org

Table 2: Impact of NaBF₄ on Quasi-Solid-State Supercapacitor Performance

| GPE Composition | Ionic Conductivity (at 30°C) | Specific Capacitance | Energy Density | Cycling Stability (8000 cycles) | Reference |

| P(VdF-HFP) + EMIMBF₄ + SN (without NaBF₄) | 0.17 mS cm⁻¹ | ~135.0 F g⁻¹ | ~4.5 Wh kg⁻¹ | ~64% retention | thieme-connect.de |

| P(VdF-HFP) + EMIMBF₄ + SN + NaBF₄ | 8.72 mS cm⁻¹ | ~257.0 F g⁻¹ | ~9.0 Wh kg⁻¹ | ~79% retention | thieme-connect.de |

All-solid-state batteries are considered the next frontier in energy storage, offering enhanced safety by eliminating flammable liquid electrolytes. Solid polymer electrolytes (SPEs) are a leading candidate for these devices, and doping them with salts like NaBF₄ is a common strategy to improve ionic conductivity.

Research into polymer gel electrolytes (PGEs) based on a blend of poly(methyl methacrylate) (PMMA) and polycarbonate, plasticized with organic liquids, showed that dispersing various concentrations of NaBF₄ into the gel matrix substantially dropped the electrolyte's resistance by orders of magnitude. sigmaaldrich.com This indicates a significant increase in sodium ion conduction, making the material suitable for sodium-ion battery applications. sigmaaldrich.com

Similarly, in poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP)-based SPEs, NaBF₄ has been investigated alongside other sodium salts. nih.gov While NaTFSI was found to be the optimal salt in one comprehensive study, NaBF₄ is frequently used in the liquid electrolyte wetting agent applied at the electrode/electrolyte interface to ensure good ionic contact in the assembled solid-state cell. nih.gov This highlights its crucial role even in hybrid or quasi-solid-state configurations. The addition of NaBF₄ to a polymer matrix provides a source of mobile sodium ions, which are essential for the electrolyte's function. sigmaaldrich.com

Fabrication of Novel Materials through this compound Precursor Chemistry

This compound is not only a salt for electrolytes but also a valuable precursor and reagent in the synthesis of new advanced materials. Its ability to act as a source of both boron and fluorine makes it useful in creating specialized metal-organic frameworks and functionalized carbon materials.

Metal-Organic Frameworks (MOFs) are highly porous materials with applications in gas storage, separation, and catalysis. The synthesis of MOFs containing fluorine can impart unique properties such as hydrophobicity and enhanced stability. While direct use of NaBF₄ as the primary ligand precursor is not common, the tetrafluoroborate (BF₄⁻) anion it provides can be incorporated into MOF structures. wikipedia.orgiucr.org

In ionothermal synthesis, where an ionic liquid is used as the solvent, the anion of the ionic liquid can become part of the final MOF structure, often by coordinating to the metal centers. iucr.org Since NaBF₄ is a key starting material for synthesizing tetrafluoroborate-based ionic liquids, it plays an indirect but vital role. wikipedia.org Furthermore, in the synthesis of anionic MOF frameworks, the BF₄⁻ anion can be incorporated into the pores to balance the charge and act as a template around which the framework forms. iucr.org Although other fluorinated compounds like tetrafluoroterephthalic acid are more direct precursors for fluorinated linkers nih.gov, the tetrafluoroborate anion's ability to act as a fluoride (B91410) donor under certain conditions suggests its potential as a reactive component in MOF synthesis. mun.ca

This compound is utilized in innovative methods for preparing functionalized carbon materials and their nanocomposites. Functionalization is key to enhancing the properties of carbon materials like graphene and nanotubes for various applications. nih.gov

A significant application of NaBF₄ is in the synthesis of MXenes, a class of two-dimensional inorganic compounds. One novel, mild synthetic route uses an aqueous solution of NaBF₄ and hydrochloric acid (HCl) to etch the parent MAX phase (e.g., Ti₃AlC₂) to produce exfoliated Ti₃C₂Tₓ MXene. researchgate.net This method avoids the use of more hazardous concentrated hydrofluoric acid. The resulting MXene material has been successfully used as an electrode in an asymmetric supercapacitor. researchgate.net

NaBF₄ is also employed in creating nanocomposites. It has been used in the synthesis of platinum-ruthenium (PtRu) nanoparticles on multi-walled carbon nanotubes, demonstrating its utility in catalyst preparation. scispace.com Furthermore, NaBF₄ is used as a component in electrolyte baths for plasma electrolytic oxidation (PEO), a surface modification technique. In a study on magnesium alloys, the presence of NaBF₄ in the electrolyte led to the formation of a protective conversion coating with superior corrosion resistance. mdpi.com This was attributed to the incorporation of boron and fluorine into the surface layer, likely in the form of Mg(BF₄)₂, showcasing the ability of NaBF₄ to functionalize surfaces with fluorine- and boron-containing species. mdpi.com

This compound in Advanced Surface Engineering and Coating Research

This compound (NaBF₄) is a key inorganic compound that has garnered significant interest in the field of advanced materials research, particularly in surface engineering and the development of novel coatings. Its utility as a fluxing agent, an electrolyte component, and a surface passivating agent has led to its investigation in a variety of high-performance applications. This section explores the role of this compound in the electrochemical deposition of metallic and alloy coatings and its use in innovative surface treatment and passivation techniques.

Electrochemical Deposition of Metallic and Alloy Coatings from NaBF₄ Baths

The electrochemical deposition, or electroplating, of metals and alloys often relies on carefully formulated electrolyte baths to achieve desired coating properties such as adherence, coherence, and specific functionalities. This compound has been identified as a valuable additive in these baths, contributing to the quality and performance of the deposited layers. fscichem.comsudanchemical.com

Research has shown that NaBF₄ can be used as an additive in electroplating solutions for tin, copper, and nickel, where it helps to improve the flatness and gloss of the resulting coating. fscichem.com Furthermore, its inclusion can enhance the corrosion resistance of these metallic layers, making it beneficial for treating electronic components and decorative surfaces. fscichem.com It is also utilized in the preparation of electrolytes for low-chromium acid electroplating. guidechem.com

A significant area of research has been the co-deposition of alloys from baths containing this compound. One notable example is the electrodeposition of ruthenium-iridium (Ru-Ir) alloys, which are used as catalytic coatings on anodes for industrial processes like electrowinning. google.comgoogle.com In this process, an aqueous bath containing soluble ruthenium and iridium compounds, fluoboric acid, and a soluble fluoborate salt such as NaBF₄ is used. google.com The presence of the fluoborate is crucial; without it, the resulting deposits can be severely cracked. google.com

The concentration of this compound in the bath has a direct impact on the composition and performance of the deposited alloy. Studies have shown that as the concentration of NaBF₄ increases, the weight percentage of iridium in the Ru-Ir alloy also increases. google.com However, the performance of these alloy-coated anodes, in terms of their operational lifespan, appears to peak at a specific NaBF₄ concentration. For instance, in one study, optimal performance was observed at a concentration of about 100 g/L NaBF₄. google.comgoogle.com

Table 1: Example Bath Composition for Ru-Ir Alloy Electrodeposition

| Component | Concentration Range | Purpose |

| Ruthenium (as soluble compound) | 1-12 g/L | Primary alloy component |

| Iridium (as soluble compound) | 1-12 g/L | Alloying element for performance |

| This compound (NaBF₄) | 20-200 g/L | Controls alloy composition, improves deposit quality |

| Fluoboric Acid (HBF₄) | 1-100 g/L | Prevents cracking, controls iridium level |

Surface Treatment and Passivation Research Using Tetrafluoroborate Solutions

Beyond electroplating, this compound is investigated for direct surface modification and passivation, where it helps to create protective, functional layers on material surfaces. Passivation is a process that renders a material "passive," or less susceptible to environmental factors such as corrosion.

One of the most effective methods for protecting magnesium alloys from their inherent high reactivity and poor corrosion resistance is Plasma Electrolytic Oxidation (PEO). mdpi.com Research into the composition of the electrolyte used in the PEO process has shown that the addition of this compound to an alkaline-silicate electrolyte significantly enhances the corrosion resistance of the protective layer formed on an AZ91D magnesium alloy. mdpi.comresearchgate.net The best anticorrosive properties were observed in layers formed in the presence of NaBF₄ compared to other fluoride-containing salts. mdpi.com

X-ray photoelectron spectroscopy (XPS) studies revealed that this improved performance is likely due to the incorporation of boron and fluorine into the coating, specifically in the form of magnesium tetrafluoroborate (Mg(BF₄)₂) within the dense, inner barrier layer of the coating. mdpi.comresearchgate.net The presence of NaBF₄ in the electrolyte was also found to increase the total thickness of the PEO coating. mdpi.com

Table 2: Effect of NaBF₄ on PEO Coating Properties on AZ91D Mg Alloy

| Electrolyte Type | Average Coating Thickness (µm) | Key Feature |

| Base (Alkaline-Silicate) | 9.46 | Standard PEO coating |

| Base + NaBF₄ | 12.71 | Increased thickness and superior corrosion resistance |

| Base + NaF | 12.68 | Increased thickness, but less corrosion resistance than NaBF₄ bath |

Data sourced from a comparative study on PEO coatings. mdpi.com

In the realm of advanced electronics and renewable energy, tetrafluoroborate solutions are being explored for the surface passivation of components in perovskite solar cells (PSCs). rsc.orgresearchgate.net The surface and grain boundaries of perovskite films contain defects that can hinder the performance and stability of the solar cells. The tetrafluoroborate anion (BF₄⁻) has been shown to be effective in passivating these defects. rsc.orgacs.orgacs.org

In one study, this compound was used to passivate the tin oxide electron-transporting layer in a PSC. researchgate.net Density functional theory calculations showed a strong ionic interaction between the BF₄⁻ ions and uncoordinated tin (Sn⁴⁺) sites on the surface, while the Na⁺ ion binds to oxygen atoms. This dual action helps to reduce surface defect states, improve charge transfer properties, and ultimately enhance the power conversion efficiency and long-term stability of the device. researchgate.net Another approach involves using a sacrificial additive salt containing BF₄⁻, which reacts to form a passivating layer of cesium tetrafluoroborate (CsBF₄) on the perovskite surface. rsc.org These findings underscore the versatility of the tetrafluoroborate group in advanced surface passivation applications. rsc.orgresearchgate.net

Theoretical and Computational Chemistry Studies of Sodium Tetrafluoroborate

Quantum Chemical Investigations of the Tetrafluoroborate (B81430) Anion Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the tetrafluoroborate anion (BF₄⁻), the key component of sodium tetrafluoroborate. These computational methods provide insights into the electronic structure, geometry, and vibrational behavior of the anion, which are crucial for interpreting experimental data and predicting its behavior in various chemical environments.

Density Functional Theory (DFT) Calculations of Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and vibrational properties of the tetrafluoroborate anion. oiccpress.comresearchgate.net DFT calculations, such as those employing the B3LYP hybrid functional with basis sets like 6-311++G(d,p), have been used to optimize the geometry of the BF₄⁻ anion and calculate its vibrational frequencies. researchgate.netpku.edu.cn These theoretical calculations often show good agreement with experimental results obtained from techniques like infrared (IR) and Raman spectroscopy. oiccpress.compku.edu.cn

For instance, DFT has been used to study the interaction of the BF₄⁻ anion with various cations and surfaces. In a study of 1,3-dimethylimidazolium (B1194174) tetrafluoroborate ([mmim][BF₄]) on Al and Cu(111) surfaces, DFT calculations revealed that the [BF₄]⁻ anion interacts more strongly with the Al surface compared to the [mmim]⁺ cation. researchgate.net Another study on 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate ([EMImBF₄]) used DFT to investigate the vibrational frequencies of the [EMImBF₄]₂ dimer and its complex with CO₂, providing insights into the interactions relevant for carbon capture technologies. researchgate.net

The calculated vibrational frequencies from DFT can be compared with experimental spectra to assign vibrational modes. For example, the splitting of the B-F stretching frequencies of the BF₄⁻ anion in an ion pair can be theoretically examined as a function of the dielectric constant of the medium, offering a more representative theoretical IR spectrum. jst.go.jp

Table 1: Selected Calculated Vibrational Frequencies of the Tetrafluoroborate Anion (BF₄⁻) from DFT Studies

| Study System | Computational Method | Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| [EMIM][BF₄]₂-CO₂ | DFT/B3LYP | Not specified | ν₃ asymmetric stretching mode of CO₂ |

| EMI⁺-BF₄⁻ ion pair | DFT with SCRF | Not specified | B-F stretching frequencies (F2 mode) |

| [mmim][BF₄] on Al and Cu(111) | DFT/PBE | Not specified | Not specified |

This table is illustrative and intended to show the type of data generated from DFT studies. Specific frequency values can vary depending on the computational method and the chemical environment being modeled.

Ab Initio Molecular Dynamics Simulations of BF₄⁻ Solvation and Dynamics

Ab initio molecular dynamics (AIMD) simulations provide a dynamic picture of the solvation and behavior of the tetrafluoroborate anion in solution. nih.govnsf.gov These simulations, which are based on first-principles electronic structure calculations, can capture the complex interplay of forces between the BF₄⁻ anion and surrounding solvent molecules. nih.govnsf.gov

AIMD simulations have been employed to study the solvation of Li⁺ and BF₄⁻ in various solvents, including ionic liquids and organic carbonates. nih.gov For example, a study combining AIMD with infrared spectroscopy investigated LiBF₄ in 1-ethyl-3-methylimidazolium tetrafluoroborate (EmimBF₄) and propylene (B89431) carbonate (PC). The simulations helped to elucidate the origins of spectral features, revealing that the hindered translational motions of Li⁺ in its solvation cage and Li⁺-induced structural changes of the constituent ions and molecules are responsible for observed changes in the IR spectra. nih.gov

Furthermore, AIMD simulations can shed light on the structure and dynamics of water molecules in aqueous solutions of this compound. researchgate.net These simulations can reveal how the presence of Na⁺ and BF₄⁻ ions affects the hydrogen-bonding network and rotational dynamics of water. researchgate.net AIMD has also been used to investigate the dynamic behavior of BF₄⁻-based ionic liquids at interfaces, such as the SnO₂/FAPbI₃ interface in perovskite solar cells, demonstrating their role in passivating defects. rsc.org

Molecular Dynamics and Monte Carlo Simulations of NaBF₄ in Condensed Phases

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the behavior of this compound in condensed phases, such as ionic liquids and solid electrolytes. unimi.itnih.govrsc.org These methods allow for the investigation of phenomena that are often difficult to probe experimentally, providing detailed insights at the molecular level. unimi.itnih.gov

Ion Transport Mechanisms in NaBF₄-Based Ionic Liquids and Solid Electrolytes

Understanding ion transport is crucial for the application of NaBF₄ in energy storage devices like batteries. rsc.orgpkusz.edu.cn MD simulations are particularly well-suited for studying the mechanisms of ion transport in NaBF₄-based electrolytes. chemrxiv.org These simulations can track the trajectories of individual ions over time, allowing for the calculation of transport properties such as diffusion coefficients and ionic conductivity.

Studies have shown that in ionic liquids, ion transport deviates from classical theories that assume viscosity as the primary governing factor due to strong ion-ion interactions. rsc.orgchemrxiv.org Data-centric approaches combining experimental databases with computational molecular features have been used to develop modified Arrhenius models that better describe the structure-driven ion transport in these correlated electrolytes. rsc.orgchemrxiv.org These models have revealed energy barriers for ion transport in the range of 20-30 kJ/mol for various ionic liquids. chemrxiv.org

In solid electrolytes, MD simulations can help elucidate the migration pathways of Na⁺ ions through the crystal lattice. pkusz.edu.cn These simulations can identify the hopping mechanisms, attempt frequencies, and activation energies associated with ion movement, which are critical parameters for designing materials with high ionic conductivity. pkusz.edu.cn The presence of defects, such as vacancies and interstitials, and their influence on ion transport can also be investigated through these computational methods. pkusz.edu.cn

Interfacial Phenomena and Double Layer Structure at NaBF₄/Electrode Interfaces

The interface between a NaBF₄-based electrolyte and an electrode is of paramount importance for the performance of electrochemical devices. utexas.eduresearchgate.net MD simulations can provide a molecular-level understanding of the structure and dynamics of the electrical double layer (EDL) that forms at this interface. utexas.edunih.gov

The EDL consists of an array of charged species and oriented dipoles that forms when an electrode is in contact with an electrolyte. MD simulations can reveal the distribution of Na⁺ and BF₄⁻ ions and solvent molecules near the electrode surface as a function of the applied potential. nih.gov This information is crucial for understanding the capacitive properties of the interface and the mechanisms of charge storage. nih.gov

For example, MD simulations of graphene/aqueous electrolyte interfaces have shown that the interfacial tension and wettability of the electrode are strongly influenced by the structure of the first layer of water and ions. nih.gov Furthermore, studies on the adsorption of ionic liquids on metal surfaces have used DFT-based MD to show how the ions arrange themselves and interact with the surface atoms. researchgate.netacs.org Such simulations can also help in understanding the formation of the solid electrolyte interphase (SEI), a protective layer that forms on the electrode surface and is critical for battery stability. aip.org

Prediction of Reactivity and Catalytic Pathways Involving NaBF₄